molecular formula C11H4F5NO3S B8184379 Perfluorophenyl pyridine-4-sulfonate

Perfluorophenyl pyridine-4-sulfonate

Cat. No.: B8184379
M. Wt: 325.21 g/mol
InChI Key: STXRRGCZEYJDKU-UHFFFAOYSA-N
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Description

Perfluorophenyl pyridine-4-sulfonate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a pentafluorophenyl group attached to a pyridine ring via a sulfonate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Perfluorophenyl pyridine-4-sulfonate typically involves the reaction of pentafluorophenol with pyridine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield. The reaction conditions are carefully controlled to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions: Perfluorophenyl pyridine-4-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The sulfonate group can act as a leaving group in coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a pyridine N-oxide.

Scientific Research Applications

Perfluorophenyl pyridine-4-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Perfluorophenyl pyridine-4-sulfonate involves its interaction with various molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with electron-rich sites, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions facilitate the compound’s binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

    Pentafluorophenylacetic Acid: Similar in structure but lacks the pyridine ring and sulfonate group.

    Pentafluorophenyl Pyridine-2-Sulfonate: Similar but with the sulfonate group attached to the 2-position of the pyridine ring.

    Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a pentafluorophenyl group.

Uniqueness: Perfluorophenyl pyridine-4-sulfonate is unique due to the combination of the highly electron-withdrawing pentafluorophenyl group and the versatile pyridine ring. This combination imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) pyridine-4-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F5NO3S/c12-6-7(13)9(15)11(10(16)8(6)14)20-21(18,19)5-1-3-17-4-2-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXRRGCZEYJDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F5NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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